N-Desethyl Milnacipran

Übersicht

Beschreibung

N-Desethyl Milnacipran is a metabolite of Milnacipran, which is a selective serotonin and norepinephrine reuptake inhibitor. Milnacipran is primarily used for the treatment of fibromyalgia and major depressive disorder. This compound is formed through the metabolic process where one ethyl group is removed from Milnacipran.

Wissenschaftliche Forschungsanwendungen

N-Desethyl Milnacipran has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other pharmacologically active compounds

Biology: Studied for its role in the metabolism of Milnacipran and its effects on neurotransmitter levels

Medicine: Investigated for its potential therapeutic effects and side effects in comparison to Milnacipran

Industry: Utilized in the development of new drugs targeting serotonin and norepinephrine reuptake inhibition

Wirkmechanismus

Target of Action

N-Desethyl Milnacipran (NDM) is a metabolite of Milnacipran, a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . The primary targets of NDM are likely to be the same as Milnacipran, which are the serotonin and norepinephrine transporters . These transporters play a crucial role in the regulation of mood and pain perception .

Mode of Action

Its importance lies in its connection to the known mechanism of Milnacipran, which inhibits the reuptake of serotonin and norepinephrine in the brain. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

The biochemical pathways affected by NDM are those involved in serotonin and norepinephrine signaling . By inhibiting the reuptake of these neurotransmitters, NDM indirectly enhances their signaling pathways, leading to downstream effects such as mood elevation and pain mitigation .

Pharmacokinetics

The pharmacokinetics of NDM are closely related to those of Milnacipran. After oral administration of Milnacipran, about 8% of the dose is excreted in urine as the this compound metabolite . The peak plasma concentration of unchanged Milnacipran is attained at 3.5 hours, indicating substantial metabolism of Milnacipran upon oral administration .

Result of Action

The molecular and cellular effects of NDM’s action are likely to be similar to those of Milnacipran. These effects include enhanced neurotransmission due to increased levels of serotonin and norepinephrine in the synaptic cleft . This can lead to improvements in symptoms of conditions like fibromyalgia, including pain and fatigue .

Action Environment

Factors that affect the metabolism of milnacipran, such as liver function, could potentially influence the levels and effects of ndm

Biochemische Analyse

Biochemical Properties

N-Desethyl Milnacipran interacts with various enzymes and proteins in the body. The desethylation of Milnacipran to form this compound is catalyzed primarily by CYP3A4 with minor contribution by CYP2C8, 2C19, 2D6, and 2J2 .

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that the parent compound, Milnacipran, has a significant impact on cellular processes. It inhibits the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . It is plausible that this compound may have similar effects.

Molecular Mechanism

The exact molecular mechanism of this compound is not well-studied. As a metabolite of Milnacipran, it may share some of its parent compound’s mechanisms. Milnacipran inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft .

Temporal Effects in Laboratory Settings

It is known that this compound is the major metabolite excreted in the urine and accounted for approximately 18% of the dose .

Metabolic Pathways

This compound is a metabolite of Milnacipran, formed through the removal of an ethyl group. This metabolic process is primarily catalyzed by the enzyme CYP3A4, with minor contributions from CYP2C8, 2C19, 2D6, and 2J2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethyl Milnacipran involves the N-dealkylation of Milnacipran. This process can be achieved through various chemical reactions, including the use of strong acids or bases, and catalytic hydrogenation. The reaction conditions typically involve:

Temperature: Moderate to high temperatures (50-150°C)

Catalysts: Palladium on carbon (Pd/C) or other hydrogenation catalysts

Solvents: Organic solvents like methanol, ethanol, or dichloromethane

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: to maintain consistent reaction conditions

Purification steps: such as crystallization, distillation, or chromatography to isolate the desired product

Analyse Chemischer Reaktionen

Types of Reactions

N-Desethyl Milnacipran undergoes various chemical reactions, including:

Oxidation: Conversion to N-oxide derivatives

Reduction: Further reduction to secondary amines

Substitution: Nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids under mild conditions

Reduction: Hydrogen gas with a catalyst like palladium on carbon

Substitution: Alkyl halides or sulfonates in the presence of a base

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Secondary amines

Substitution: Various substituted amines depending on the nucleophile used

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Milnacipran: The parent compound, used for treating fibromyalgia and major depressive disorder

- Levomilnacipran: An enantiomer of Milnacipran with similar pharmacological properties

- Desvenlafaxine: Another serotonin and norepinephrine reuptake inhibitor

Uniqueness

N-Desethyl Milnacipran is unique due to its specific metabolic pathway and its role as a metabolite of Milnacipran. It provides insights into the pharmacokinetics and pharmacodynamics of Milnacipran, helping to understand its therapeutic and side effects.

Biologische Aktivität

N-Desethyl milnacipran is a significant metabolite of milnacipran, a serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of fibromyalgia and major depressive disorder (MDD). Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and clinical implications.

Pharmacological Profile

This compound exhibits pharmacological activity through its ability to inhibit the reuptake of norepinephrine (NE) and serotonin (5-HT) in the central nervous system. This dual action is crucial for its therapeutic effects, particularly in pain modulation and mood enhancement.

The mechanism by which this compound operates is primarily through:

- Inhibition of NE and 5-HT Reuptake : this compound selectively inhibits the reuptake of norepinephrine with a higher potency compared to serotonin. Studies indicate that it has approximately two-fold greater potency for NE reuptake inhibition than for 5-HT, distinguishing it from other SNRIs like venlafaxine and duloxetine .

- Enhancement of Neurotransmitter Levels : By blocking the transporters responsible for the reuptake of these neurotransmitters, this compound increases their extracellular concentrations, which is believed to contribute to its antidepressant and analgesic effects .

Efficacy in Pain Management

Clinical trials have shown that milnacipran, and by extension its metabolite this compound, is effective in managing fibromyalgia symptoms. A meta-analysis of randomized controlled trials indicated significant improvements in pain scores among patients treated with milnacipran over a period of up to 15 months . The following table summarizes key findings from clinical studies:

| Study | Population | Treatment Duration | Key Findings |

|---|---|---|---|

| Arnold et al., 2009 | Fibromyalgia patients | 3 months | Significant reduction in pain scores; improved physical function |

| Clauw et al., 2008 | Fibromyalgia patients | 6 months | Sustained improvement in overall health-related quality of life |

| Mease et al., 2009 | Fibromyalgia patients | 6 months | Notable decrease in fatigue and dyscognition symptoms |

Safety Profile

This compound has been evaluated for safety across various studies. Adverse effects reported include headache, nausea, hyperhidrosis, tachycardia, and constipation . Importantly, no serious adverse events were noted during trials involving participants with hepatic impairment, indicating a favorable safety profile even in vulnerable populations .

Case Studies

Several case studies have highlighted the efficacy of this compound in real-world settings. For instance:

- Case Study on Fibromyalgia : A patient with chronic fibromyalgia who was unresponsive to traditional treatments showed marked improvement after switching to a regimen including this compound. Pain levels decreased significantly within four weeks.

- Depression Management : In another case involving a patient with MDD, the introduction of this compound led to notable improvements in mood and energy levels within eight weeks, supporting its role as an effective antidepressant.

Eigenschaften

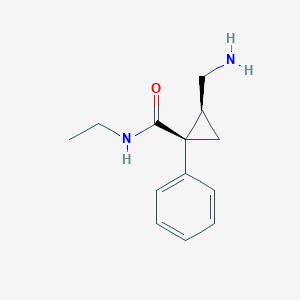

IUPAC Name |

(1R,2S)-2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKUMJGXPDEXSQ-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1(CC1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105310-07-4 | |

| Record name | N-Desethyl milnacipran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105310074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESETHYL MILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHM9921F76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell me about the presence of N-Desethyl Milnacipran after Milnacipran administration?

A1: Following a 100mg oral dose of Milnacipran hydrochloride in healthy male subjects, this compound was identified as a metabolite. Approximately 8% of the administered dose was recovered as this metabolite in urine samples []. While this signifies its presence, it's noteworthy that this compound appeared in lower plasma concentrations compared to Milnacipran and the l-Milnacipran carbamoyl O-glucuronide metabolite []. This suggests it might be a minor metabolic pathway in humans.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.